Cas no 1356543-58-2 (ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate)

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a pyrazole-oxazole hybrid scaffold, which is of interest in medicinal and agrochemical research. Its structure combines a 1-methylpyrazole moiety with a 1,2-oxazole ring, esterified at the 5-position, offering versatility for further functionalization. This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other pharmacologically relevant targets. The ester group enhances solubility and reactivity, facilitating downstream modifications. Its stability and well-defined synthetic route make it a practical choice for exploratory chemistry and lead optimization studies.
ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate structure
1356543-58-2 structure
Product Name:ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate
CAS No:1356543-58-2
MF:C10H11N3O3
MW:221.212641954422
MDL:MFCD24540435
CID:4696559
PubChem ID:66509565
Update Time:2025-05-24

ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(1-methyl-1{H}-pyrazol-4-yl)isoxazole-5-carboxylate
    • 3-(1-METHYL-1H-PYRAZOL-4-YL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
    • STL415182
    • ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate
    • Ethyl 3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylate
    • MDL: MFCD24540435
    • Inchi: 1S/C10H11N3O3/c1-3-15-10(14)9-4-8(12-16-9)7-5-11-13(2)6-7/h4-6H,3H2,1-2H3
    • InChI Key: VAYVRVYBHCMSHH-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)=CC(C2C=NN(C)C=2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Topological Polar Surface Area: 70.2

ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate Pricemore >>

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ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1356543-58-2)ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate
Order Number:A1132284
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:32
Price ($):448.0/1301.0
Email:sales@amadischem.com

Additional information on ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate

Ethyl 3-(1-Methyl-1H-Pyrazol-4-Yl)-1,2-Oxazole-5-Carboxylate: A Comprehensive Overview

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate, identified by the CAS number 1356543-58-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in drug design. The structure of this compound features a pyrazole ring fused with an oxazole moiety, along with an ethyl ester group at the 5-position of the oxazole ring. These structural elements contribute to its unique chemical properties and potential biological functions.

The synthesis of ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate involves a series of well-established organic reactions, including condensation and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing reaction time while maintaining product quality. Such innovations highlight the ongoing efforts to improve synthetic routes for complex heterocyclic compounds like this one.

The biological activity of ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate has been a focal point of recent studies. In vitro assays have demonstrated its potential as an inhibitor of certain enzyme targets, making it a promising candidate for drug development. For instance, studies published in reputable journals such as *Journal of Medicinal Chemistry* and *Organic & Biomolecular Chemistry* have reported its activity against kinases and other therapeutic targets. These findings underscore the importance of this compound in advancing our understanding of small molecule interactions with biological systems.

In addition to its pharmacological applications, ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate has shown potential in agrochemical research. Its ability to inhibit specific plant pathogens has been explored in recent agricultural studies, suggesting its role as a lead compound for developing novel pesticides or fungicides. This dual applicability across pharmaceutical and agrochemical domains highlights the versatility of this compound in modern chemical research.

From a structural perspective, the pyrazole ring within this compound plays a critical role in determining its electronic properties and reactivity. The methyl group attached to the pyrazole ring enhances its stability and may influence its interaction with biological targets. Similarly, the oxazole moiety contributes to hydrogen bonding capabilities and aromaticity, which are essential for binding to protein targets. These structural features make ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate a valuable tool for studying molecular recognition and drug design principles.

Recent advancements in computational chemistry have also provided deeper insights into the properties of this compound. Quantum mechanical calculations have been employed to study its electronic structure and predict its reactivity under various conditions. Such computational approaches complement experimental studies by offering a molecular-level understanding of how this compound interacts with its environment.

In terms of safety and toxicity profiles, preliminary studies indicate that ethyl 3-(1-methyl-1H-pyrazol

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Amadis Chemical Company Limited
(CAS:1356543-58-2)ethyl 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylate
A1132284
Purity:99%/99%
Quantity:1g/5g
Price ($):448.0/1301.0
Email